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molecular formula C13H15NO2S B8385319 4-Cyclohexanesulfonyl-benzonitrile

4-Cyclohexanesulfonyl-benzonitrile

Cat. No. B8385319
M. Wt: 249.33 g/mol
InChI Key: HGVXWFUONJLVAD-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Dissolve 4-cyclohexylthio-benzonitrile (1.17 g, 5.4 mmol) in acetone (10 mL) and add water until the sulfide starts to come out of solution. Then add a drop of acetone to rehomogenize the solution. Cool the mixture to 0° C. and then add oxone (4.2 g, 6.73 mmol) in one portion while stirring vigorously at 0° C. for h. Concentrate in vacuo, take up the residue in DCM and filter the suspension through a frit. Concentrate in vacuo to obtain the desired intermediate (1.27 g, 94%) as a white solid.
Name
4-cyclohexylthio-benzonitrile
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([S:7][C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH2:16].[OH:17]OS([O-])=O.[K+]>CC(C)=O>[CH:1]1([S:7]([C:8]2[CH:9]=[CH:10][C:11]([C:12]#[N:13])=[CH:14][CH:15]=2)(=[O:17])=[O:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
4-cyclohexylthio-benzonitrile
Quantity
1.17 g
Type
reactant
Smiles
C1(CCCCC1)SC1=CC=C(C#N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
FILTRATION
Type
FILTRATION
Details
filter the suspension through a frit
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)S(=O)(=O)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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